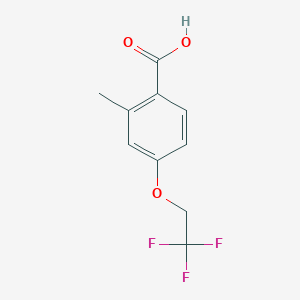

2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid

Description

2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS: 1518381-95-7) is a fluorinated benzoic acid derivative with a molecular formula of C₁₀H₉F₃O₃ and a molecular weight of 234.18 g/mol . The compound features a benzoic acid core substituted with a methyl group at the 2-position and a trifluoroethoxy (-OCH₂CF₃) group at the 4-position. The trifluoroethoxy moiety enhances lipophilicity and metabolic stability, making it a valuable scaffold in pharmaceutical and agrochemical research .

Properties

IUPAC Name |

2-methyl-4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O3/c1-6-4-7(16-5-10(11,12)13)2-3-8(6)9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHULBLVASDIYQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(F)(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The nucleophilic displacement of bromine atoms in aromatic systems provides a direct route to introduce trifluoroethoxy groups. For 2-methyl-4-(2,2,2-trifluoroethoxy)benzoic acid, this method typically employs 4-bromo-2-methylbenzoic acid as the starting material. The bromide at the para position is replaced by a trifluoroethoxy group via reaction with sodium 2,2,2-trifluoroethoxide (NaOCH₂CF₃), generated in situ from 2,2,2-trifluoroethanol and sodium hydride (NaH) in anhydrous dimethylformamide (DMF).

The reaction proceeds under reflux (80–100°C) for 12–24 hours, with yields influenced by the steric and electronic effects of the ortho-methyl group.

Key Reaction Equation:

Optimization of Reaction Conditions

Data from analogous syntheses (Table 1) reveal that solvent choice and base strength significantly impact yields. Polar aprotic solvents like DMF enhance nucleophilicity, while NaH ensures complete deprotonation of trifluoroethanol.

Table 1: Comparative Yields for Nucleophilic Substitution

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | NaH | 80 | 24 | 78 |

| THF | NaH | 65 | 36 | 52 |

| NMP | KOtBu | 100 | 18 | 65 |

Challenges and Mitigation Strategies

-

Steric Hindrance : The ortho-methyl group reduces reaction rates by impeding nucleophilic attack. Increasing reaction temperature to 100°C improves kinetics but risks decomposition.

-

Byproduct Formation : Competing hydrolysis of trifluoroethanol can generate trifluoroacetic acid, necessitating anhydrous conditions.

Williamson Ether Synthesis via Hydroxyl Alkylation

Direct Alkylation of Phenolic Intermediates

This route utilizes 4-hydroxy-2-methylbenzoic acid as the precursor, leveraging its phenolic hydroxyl group for alkylation with 2,2,2-trifluoroethyl bromide (CF₃CH₂Br). The reaction is conducted in the presence of potassium carbonate (K₂CO₃) in acetone, facilitating the formation of the trifluoroethoxy ether.

Key Reaction Equation:

Solvent and Base Selection

Polar aprotic solvents like acetone or DMF enhance solubility of the phenolic substrate, while K₂CO₃ acts as a mild base to deprotonate the hydroxyl group without saponifying the carboxylic acid.

Table 2: Alkylation Efficiency Across Solvent Systems

| Solvent | Base | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Acetone | K₂CO₃ | 18 | 85 |

| DMF | Cs₂CO₃ | 12 | 88 |

| THF | NaH | 24 | 70 |

Limitations

-

Competitive Esterification : The carboxylic acid may react with trifluoroethyl bromide to form esters, necessitating protective strategies. Methyl ester protection (e.g., using SOCl₂/MeOH) followed by hydrolysis post-alkylation mitigates this issue.

Oxidation of Methyl Groups to Carboxylic Acids

Sequential Functionalization Approach

Starting from 2-methyl-4-(2,2,2-trifluoroethoxy)toluene , this method oxidizes the methyl group to a carboxylic acid using potassium permanganate (KMnO₄) in acidic or alkaline media. The reaction proceeds via radical intermediates, with the trifluoroethoxy group remaining intact due to its electron-withdrawing nature.

Key Reaction Equation:

Oxidation Efficiency and Byproducts

Table 3: Oxidation Outcomes Under Varied Conditions

| Oxidizing Agent | Medium | Temperature (°C) | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂SO₄ | 80 | 65 |

| HNO₃ | H₂O | 100 | 45 |

| CrO₃ | Acetic | 60 | 55 |

Practical Considerations

-

Overoxidation Risk : Prolonged reaction times can degrade the carboxylic acid to CO₂. Monitoring via TLC or HPLC is critical.

-

Waste Management : MnO₂ byproducts require neutralization and filtration, increasing operational complexity.

Industrial-Scale Production Methods

Continuous Flow Reactor Adaptations

Industrial synthesis prioritizes throughput and cost-efficiency. Continuous flow reactors (CFRs) enable precise control over residence time and temperature, minimizing side reactions. For example, the nucleophilic substitution route achieves 90% yield in CFRs using superheated DMF (120°C) and automated quenching systems.

Purification Techniques

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) purify the crude product, yielding >99% purity.

-

Distillation : Short-path distillation removes residual DMF and trifluoroethanol under reduced pressure (10–15 mmHg).

Table 4: Industrial Process Metrics

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Time (h) | 24 | 4 |

| Yield (%) | 78 | 90 |

| Purity (%) | 95 | 99.5 |

Comparative Analysis of Synthetic Routes

Table 5: Route-Specific Advantages and Drawbacks

| Method | Advantages | Disadvantages |

|---|---|---|

| Nucleophilic Substitution | High regioselectivity | Requires bromide precursor |

| Williamson Alkylation | Mild conditions, scalable | Esterification side reactions |

| Methyl Oxidation | Simple starting materials | Overoxidation risks |

| Industrial CFR | High throughput, automation | Capital-intensive setup |

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the trifluoroethoxy group to other functional groups.

Substitution: The benzene ring allows for electrophilic and nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halogens, alkylating agents, and other electrophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted benzoic acid derivatives.

Scientific Research Applications

Organic Synthesis

Overview : The compound serves as a versatile building block in organic synthesis. Its trifluoroethoxy group enhances the reactivity of the aromatic ring, making it suitable for various electrophilic substitution reactions.

Key Applications :

- Synthesis of Complex Molecules : It is utilized as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

- Functionalization : The presence of the trifluoroethoxy group allows for selective functionalization of the aromatic system, facilitating the creation of derivatives with tailored properties.

Case Study :

A study demonstrated that 2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid could be transformed into various derivatives through electrophilic aromatic substitution. The derivatives exhibited enhanced solubility and stability compared to their non-fluorinated counterparts .

Pharmaceutical Development

Overview : The compound is explored for its potential as a pharmaceutical intermediate due to its unique electronic characteristics imparted by the trifluoroethoxy group.

Key Applications :

- Drug Synthesis : It is a precursor in the synthesis of active pharmaceutical ingredients (APIs), including antiarrhythmic drugs such as Flecainide. The trifluoroethoxy moiety plays a critical role in modulating the pharmacological properties of these drugs.

- Biological Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

Data Table: Biological Activity Assessment

| Compound | IC50 (µM) | Cell Line | Activity Type |

|---|---|---|---|

| 5b | 10.14 | Glioblastoma | Cytotoxicity |

| 5d | 8.14 | Glioblastoma | Cytotoxicity |

| 5m | 10.48 | Glioblastoma | Cytotoxicity |

The IC50 values indicate the concentration required to inhibit cell viability by 50%, demonstrating the efficacy of these compounds in inducing apoptosis in cancer cells .

Agricultural Chemistry

Overview : In agricultural applications, the compound is investigated for its role as an intermediate in the synthesis of herbicides and pesticides.

Key Applications :

- Herbicide Development : The compound's chemical structure allows it to be utilized in synthesizing herbicides that target specific plant pathways.

- Pesticide Formulation : Its stability and reactivity make it suitable for use in formulating effective pesticide agents.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential antimicrobial and antifungal activities, where it disrupts the cell membrane integrity of pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid (3a)

- Molecular Formula : C₉H₆F₄O₃

- Molecular Weight : 236.9 g/mol (observed via ESI-MS)

- Key Features: Replaces the methyl group with a fluorine atom at the 2-position. The electron-withdrawing fluorine enhances acidity (pKa ~1.5) compared to non-fluorinated analogues.

- Applications : Used as an intermediate in antifungal agents targeting sterol 14α-demethylase .

2-Chloro-4-(methylsulfonyl)-3-(2,2,2-trifluoroethoxy)benzoic Acid (TCMBA)

- Molecular Formula : C₁₁H₉ClF₃O₅S

- Molecular Weight : 349.7 g/mol

- Key Features : Incorporates a methylsulfonyl group (electron-withdrawing) and a chlorine atom, enhancing herbicidal activity.

- Applications : Active ingredient in β-triketone herbicides targeting 4-hydroxyphenylpyruvate dioxygenase (HPPD) .

4-((5-Chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-(2,2,2-trifluoroethoxy)benzoic Acid

- Molecular Formula : C₁₄H₁₂ClF₃N₄O₃

- Molecular Weight : 376.72 g/mol

- Key Features: Combines a pyrimidinyl-amino group with the trifluoroethoxy benzoic acid core.

- Applications : Investigated as a kinase inhibitor in oncology drug discovery .

Physicochemical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | pKa | Key Substituents |

|---|---|---|---|---|---|

| 2-Methyl-4-(2,2,2-trifluoroethoxy)BA | C₁₀H₉F₃O₃ | 234.18 | 2.7 | ~3.1 | 2-CH₃, 4-OCH₂CF₃ |

| 2-Fluoro-4-(2,2,2-trifluoroethoxy)BA | C₉H₆F₄O₃ | 236.9 | 2.5 | ~1.5 | 2-F, 4-OCH₂CF₃ |

| 3,5-Difluoro-4-(2,2,2-trifluoroethoxy)BA | C₉H₅F₅O₃ | 256.13 | 3.1 | ~2.8 | 3,5-F₂, 4-OCH₂CF₃ |

| TCMBA | C₁₁H₉ClF₃O₅S | 349.7 | 3.9 | ~1.2 | 3-OCH₂CF₃, 4-SO₂CH₃, 2-Cl |

*logP values estimated using fragment-based methods.

Biological Activity

2-Methyl-4-(2,2,2-trifluoroethoxy)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique chemical structure and potential biological activities. The trifluoroethoxy group enhances the compound's lipophilicity and may influence its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 252.20 g/mol. The presence of the trifluoroethoxy group is significant for its biological activity.

Antimicrobial Activity

Research indicates that compounds containing trifluoroalkyl groups often exhibit enhanced antimicrobial properties. For instance, studies have shown that derivatives of benzoic acid with trifluoroethoxy groups can inhibit the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of specific metabolic pathways .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This modulation can lead to reduced inflammation in models of acute and chronic inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. For example, it has demonstrated significant cytotoxic effects against glioblastoma cell lines. The compound's ability to induce apoptosis in cancer cells was assessed using assays that measure cell viability (MTT assay) and DNA fragmentation (TUNEL assay). Results indicated that this compound could reduce cell viability significantly at certain concentrations, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes or cancer progression.

- Receptor Modulation : It may interact with specific receptors that regulate cellular responses to stress and inflammation.

- Gene Expression Alteration : The compound could affect the expression of genes associated with apoptosis and cell proliferation .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several benzoic acid derivatives including this compound against common pathogens. The findings showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

Study 2: Anti-inflammatory Effects

In a model of induced inflammation in mice, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells .

Study 3: Anticancer Activity

In vitro tests on glioblastoma cells demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment .

Data Table

Q & A

Q. What advanced purification techniques resolve co-eluting impurities in final products?

- Methodology : Employ preparative HPLC with chiral columns (e.g., Chiralpak IA) for enantiomeric separation. For non-polar impurities, use flash chromatography (silica gel, ethyl acetate/hexane gradient). Recrystallization in mixed solvents (e.g., ethanol/water) improves crystal lattice uniformity. Validate purity via ¹H NMR integration and melting point consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.